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MEGA-10 Introduction and Key Properties

MEGA-10 (N-Decanoyl-N-methylglucamine), is a non-ionic, water-soluble detergent highly valued in

membrane research. Its mechanism involves disrupting lipid-lipid and lipid-protein interactions within

biological membranes, effectively solubilizing membrane proteins while maintaining their native structure

and function [1].

For experimental preparation, MEGA-10 is typically used in aqueous solutions at concentrations above its

critical micelle concentration (CMC). A stock solution of 10-20% (w/v) in water or buffer is common. The

solution can be gently warmed and vortexed to aid dissolution if necessary [1].

Research Applications in Lipidomics

MEGA-10's unique properties make it suitable for several key applications in lipidomics and membrane

protein research, as shown in the table below.

Application
Area

Specific Use Case MEGA-10's Role

Membrane
Protein Studies

Solubilization of integral membrane
proteins for functional and structural

analysis [1].

Extracts proteins from lipid bilayers while
preserving native conformation and activity

[1].
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Application
Area

Specific Use Case MEGA-10's Role

Lipidomics
Sample Prep

Extraction of membrane lipids for

mass spectrometry-based lipidomics
[2].

Co-solubilizes lipids and proteins, allowing

comprehensive recovery of membrane lipid
species [1] [2].

Signaling
Pathway
Research

Analysis of lipid-mediated signaling
pathways (e.g., GPCR,

Phosphoinositide) [3].

Solubilizes signaling complexes without
denaturation, enabling study of lipid-protein

interactions in pathways [1] [3].

Detailed Experimental Protocols

Protocol 1: Basic Membrane Protein Solubilization Using MEGA-
10

This protocol describes a standard procedure for solubilizing membrane proteins from cultured cells or tissue

homogenates while preserving protein function for downstream lipidomics analysis [1] [2].

Materials

MEGA-10 Detergent: 10% (w/v) stock solution in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4)

[1].
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitor cocktail [2].

Sample: Pelleted cells or tissue homogenate.

Procedure

Prepare Membrane Fraction: Pellet cells by centrifugation (500 × g, 5 min, 4°C). Resuspend pellet

in ice-cold Lysis Buffer. Homogenize tissue or cells using a Dounce homogenizer or Ultraturrax [4] [5].
Clear Lysate: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and

unbroken cells. Transfer supernatant to a new tube [2].
Isolate Membranes: Pellet membrane fraction by ultracentrifugation at 100,000 × g for 45 min at 4°C

[5].
Solubilize Proteins: Resuspend the membrane pellet in Lysis Buffer containing 1-1.5% (w/v) MEGA-

10. Use a volume ratio of approximately 1:10 (pellet:buffer) [1] [2].
Extract: Incubate the suspension with gentle agitation for 2-3 hours at 4°C [2].
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Clarify: Remove insoluble material by centrifugation at 20,000 × g for 30 min at 4°C. The supernatant

contains the solubilized membrane proteins [2].

The following diagram illustrates the workflow for this protocol:
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Protocol 2: Supporting Lipid Extraction for Mass Spectrometry

For comprehensive lipidomics, lipids must be extracted after protein solubilization. The MTBE-based

method is recommended for its safety and efficiency with MEGA-10 [4] [5].

Procedure

Mix: Combine 100 µL of MEGA-10 solubilized sample with 300 µL of methanol and 1 mL of MTBE in

a glass tube [4] [5].
Shake: Vortex the mixture for 1 hour at room temperature.

Separate: Add 250 µL of water to induce phase separation. Centrifuge at 1,000 × g for 10 min [4].
Collect: The upper MTBE phase contains the extracted lipids. Transfer this phase to a new tube [4]

[5].
Dry: Evaporate the MTBE under a gentle stream of nitrogen. The lipid pellet can be reconstituted in a

suitable solvent for MS analysis (e.g., chloroform:methanol 1:1) [2] [5].

Troubleshooting Guide

Common challenges and solutions when using MEGA-10 are summarized below.

Problem Potential Cause Solution

Low Solubilization
Yield

Insufficient detergent
concentration or time

[1].

Increase MEGA-10 concentration (up to 2%);
extend incubation time [1].

Protein
Denaturation/
Aggregation

Overly harsh

solubilization conditions
[1].

Perform all steps at 4°C; avoid vigorous shaking;

test milder detergents first [1].

Interference with
Downstream MS

High detergent
concentration in final

sample [6].

Use lipid extraction protocols (e.g., MTBE) to
separate lipids from MEGA-10; ensure complete

evaporation of organic solvents [4] [6].

Precipitation During
Dialysis

Removal of detergent

below CMC [1].

Include low concentrations of MEGA-10 (e.g.,

0.05%) in dialysis buffer to prevent protein
aggregation [1].
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Key Technical Considerations

Critical Micelle Concentration (CMC): MEGA-10 has a relatively high CMC (~6-7 mM), which is
advantageous as it can be easily removed via dialysis if needed [1].

Compatibility: MEGA-10 is compatible with most enzymatic assays and is excellent for preserving
protein-protein interactions in complexes [1].

Mass Spectrometry: While MEGA-10 is non-ionic and generally presents low background in MS, it is
still recommended to use lipid extraction protocols (e.g., Folch, MTBE) to separate lipids from the

detergent prior to LC-MS analysis to prevent ion suppression [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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